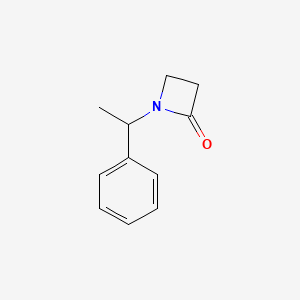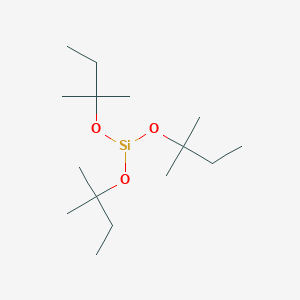
CID 53751183
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris[(2-methylbutan-2-yl)oxy]silane is a chemical compound with the molecular formula C15H34O3Si. It is a silane derivative, characterized by the presence of three 2-methylbutan-2-yloxy groups attached to a silicon atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tris[(2-methylbutan-2-yl)oxy]silane typically involves the reaction of silicon tetrachloride with 2-methylbutan-2-ol in the presence of a base. The reaction proceeds via the formation of intermediate silanols, which are subsequently converted to the desired silane compound. The general reaction can be represented as follows:
SiCl4+3C5H12O→Si(OC5H11)3+3HCl
Industrial Production Methods
In industrial settings, the production of Tris[(2-methylbutan-2-yl)oxy]silane may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Tris[(2-methylbutan-2-yl)oxy]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The 2-methylbutan-2-yloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and acids are commonly employed.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes .
Wissenschaftliche Forschungsanwendungen
Tris[(2-methylbutan-2-yl)oxy]silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound is explored for its potential use in biomaterials and drug delivery systems.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent or in diagnostic applications.
Wirkmechanismus
The mechanism by which Tris[(2-methylbutan-2-yl)oxy]silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The compound can form stable bonds with oxygen and other electronegative elements, facilitating its use in the synthesis of complex molecules. The pathways involved include the formation of siloxane bonds and the stabilization of reactive intermediates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris[(2-methyl-3-butyn-2-yl)oxy]silane: Similar in structure but contains an additional alkyne group.
Tris(tert-butoxy)silane: Contains tert-butoxy groups instead of 2-methylbutan-2-yloxy groups.
Methyl{tris[(2-methyl-3-butyn-2-yl)oxy]}silane: Similar but with a methyl group attached to the silicon atom
Uniqueness
Tris[(2-methylbutan-2-yl)oxy]silane is unique due to its specific combination of 2-methylbutan-2-yloxy groups, which impart distinct chemical properties and reactivity. This makes it particularly useful in applications requiring precise control over molecular interactions and stability .
Eigenschaften
Molekularformel |
C15H33O3Si |
|---|---|
Molekulargewicht |
289.51 g/mol |
InChI |
InChI=1S/C15H33O3Si/c1-10-13(4,5)16-19(17-14(6,7)11-2)18-15(8,9)12-3/h10-12H2,1-9H3 |
InChI-Schlüssel |
PJWLTPSAFXKTEA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C)O[Si](OC(C)(C)CC)OC(C)(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



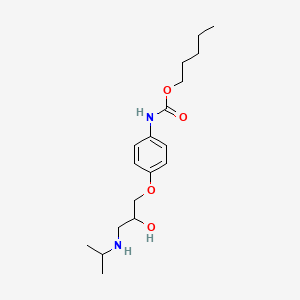
![N~1~,N~1'~-(1,4-Phenylene)bis{N~1~-[4-(dioctylamino)phenyl]-N~4~,N~4~-dioctylbenzene-1,4-diamine}](/img/structure/B14341214.png)
![2,2-Dimethoxy-N,N-dimethyl-N-[(oxiran-2-yl)methyl]ethan-1-aminium chloride](/img/structure/B14341216.png)
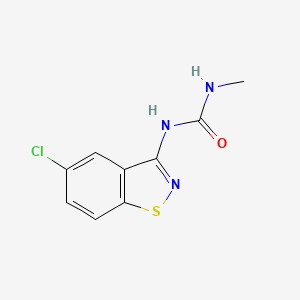
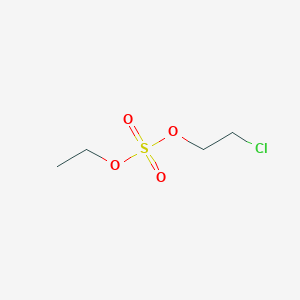
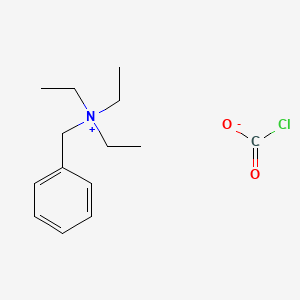
![Ethyl 4-[[(2-amino-3,4-dihydro-4-oxo-6-quinazolinyl)methyl]-2-propyn-1-ylamino]benzoate](/img/structure/B14341236.png)
![4-Methylhexahydro-4H-furo[2,3-b]pyran](/img/structure/B14341240.png)
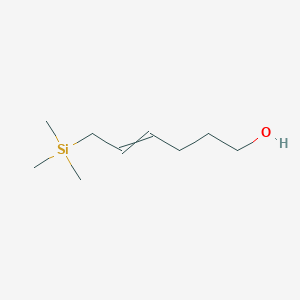
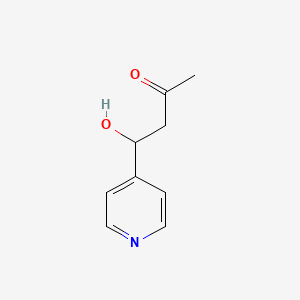

![N-Butyl-2-[(2-nitrophenoxy)methyl]aniline](/img/structure/B14341284.png)
